3-Amino-2-methyl-6-phenylisonicotinic acid
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Overview
Description
3-Amino-2-methyl-6-phenylisonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-6-phenylisonicotinic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to be cost-effective and environmentally friendly, often utilizing recyclable solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methyl-6-phenylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Amino-2-methyl-6-phenylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-6-phenylisonicotinic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 3-Amino-2-methyl-6-phenylisonicotinic acid is unique due to the presence of the amino, methyl, and phenyl groups, which confer distinct chemical properties and biological activities compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
802275-01-0 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-amino-2-methyl-6-phenylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-8-12(14)10(13(16)17)7-11(15-8)9-5-3-2-4-6-9/h2-7H,14H2,1H3,(H,16,17) |
InChI Key |
HUBGCBXCWVOBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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